N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide is a compound that belongs to the indole family, which is known for its significant role in various biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted indole derivatives .
Scientific Research Applications
N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cell signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl and acetamide groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89102-07-8 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(7-hydroxy-3-methyl-1H-indol-5-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H16N2O2/c1-4-5-16(10(3)17)11-6-12-9(2)8-15-14(12)13(18)7-11/h4,6-8,15,18H,1,5H2,2-3H3 |
InChI Key |
ZIEAWUHXNBWXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2O)N(CC=C)C(=O)C |
Origin of Product |
United States |
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